molecular formula C18H16O5 B192605 5,6,7-Trimethoxyflavone CAS No. 973-67-1

5,6,7-Trimethoxyflavone

Cat. No. B192605
CAS RN: 973-67-1
M. Wt: 312.3 g/mol
InChI Key: HJNJAUYFFFOFBW-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxyflavone is a trimethoxyflavone that is the 5,6,7-trimethyl ether derivative of baicalein . It has been isolated from the plant Callicarpa japonica and has been shown to exhibit antiviral activity . It has various pharmacological activities including antiviral, anticancer, and antibacterial .


Synthesis Analysis

A series of 5,6,7-trimethoxyflavones and their derivatives were synthesized . Their anti-proliferative activity in vitro was evaluated against a panel of four human cancer cell lines . The results showed that most of the synthetic compounds exhibited moderate to high anti-proliferative activities .


Molecular Structure Analysis

The molecular formula of 5,6,7-Trimethoxyflavone is C18H16O5 . Its molecular weight is 312.32 .


Chemical Reactions Analysis

The compound exhibited relatively high inhibitory effects on herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus . The anti-HSV-1 action was not due to the inhibition of virus adsorption, entry, and viral protein synthesis, but might involve, at least in part, a virucidal activity, which results in a suppression of viral binding to host cells at an early replication stage .


Physical And Chemical Properties Analysis

The molecular formula of 5,6,7-Trimethoxyflavone is C18H16O5 . Its molecular weight is 312.32 .

Scientific Research Applications

L-Tryptophan Sensing

5,6,7-Trimethoxyflavone, also known as Eupatorin, has been used to develop a simple fluorescence sensor for selective detection of L-Tryptophan (Trp). This was achieved by isolating Eupatorin from the stems of the Albizia odoratissima plant . The sensor exhibited a turn-on fluorescence response in the presence of Trp in a Dimethyl Sulphoxide (DMSO)/water medium .

Antiviral Activity

5,6,7-Trimethoxyflavone has shown relatively high inhibitory effects on herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus . This compound was isolated from the plant Callicarpa japonica .

Pharmacological Properties

Eupatilin, a naturally occurring flavone, is known to have multiple pharmacological properties such as anti-cancer, anti-oxidant, and anti-inflammatory effects . It has been isolated from various medicinal plants .

Structural Optimization

There is potential for structural optimization of Eupatilin to synthesize derivative analogs to enhance its efficacy, minimize toxicity, and optimize absorption characteristics. This could lead to potential candidate drugs .

Disease Diagnosis and Treatment

The development of techniques for sensing and monitoring natural Amino Acids (AAs) like Trp is important in the diagnosis and treatment of diseases. Trp plays an important role in the growth and metabolism of humans and animals. The ratio of Trp to L-kynurenine in serum is considered to be a marker of some disorders .

Food, Soil, Biotechnology, and Pharmaceutical Industries

The determination of amino acids is important in various fields of research, particularly in food, soil, biotechnology, and pharmaceutical industries .

Mechanism of Action

Target of Action

5,6,7-Trimethoxyflavone (TMF) is primarily known to target the p38-α MAPK . The p38-α MAPK is a protein kinase that plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

TMF acts as an inhibitor of the p38-α MAPK . By inhibiting this kinase, TMF can modulate the cellular responses to stress and inflammation . This interaction results in an anti-inflammatory effect .

Biochemical Pathways

The primary biochemical pathway affected by TMF is the MAPK/ERK pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress, and regulates various cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis .

Pharmacokinetics

The metabolism of flavonoids might be related to the transformation of hydroxyl groups .

Result of Action

TMF exhibits a range of biological activities. It has been shown to have antiviral , anticancer , and antibacterial properties.

Action Environment

The action, efficacy, and stability of TMF can be influenced by various environmental factors. While specific studies on TMF are limited, it is known that the compound is isolated from several plants including Zeyhera tuberculosa, Callicarpa japonica, and Kickxia lanigera . This suggests that the compound’s action and stability might be influenced by factors such as the plant’s growth conditions and the extraction and purification processes.

Safety and Hazards

The safety data sheet of 5,6,7-Trimethoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours . It also advises avoiding contact with skin and eye, and recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5,6,7-trimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNJAUYFFFOFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331879
Record name 5,6,7-Trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-Trimethoxyflavone

CAS RN

973-67-1
Record name 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=973-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7-Trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 973-67-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5,6,7-Trimethoxyflavone has been shown to exhibit antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) []. While its exact mechanism of action against HSV-1 is not fully elucidated, research suggests it may involve virucidal activity, suppressing viral binding to host cells early in the replication cycle []. Additionally, it has shown synergistic effects with acyclovir against HSV-1 []. Other studies indicate 5,6,7-Trimethoxyflavone can repress lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages [, ]. This suggests potential anti-inflammatory effects.

A: * Molecular Formula: C18H16O5 []* Molecular Weight: 312.3 g/mol []* Spectroscopic Data: Structural elucidation has been performed using various spectroscopic methods, including 1D (1H, 13C, and TOCSY) and 2D-NMR (DQF-COSY, HSQC, HMBC) experiments, as well as ESIMS analysis [].

A: While specific information on material compatibility and stability under various conditions is limited in the provided research, 5,6,7-Trimethoxyflavone has been identified in plant extracts, suggesting some level of natural stability [, , , , , ]. Further research is needed to fully characterize its stability profile and explore potential applications under different conditions.

A: The provided research does not offer information regarding any catalytic properties or applications of 5,6,7-Trimethoxyflavone. Its primary reported activities are antiviral and anti-inflammatory [, , ].

A: Yes, computational studies have been employed. One study utilized docking simulations using Autodock Vina PyRx, Autodock Tools, and Discovery Studio Visualizer to explore the interaction of 5,6,7-Trimethoxyflavone with anti-apoptotic proteins (BCL-XL, BCL-2, BCLW, and survivin) []. This research suggests 5,6,7-Trimethoxyflavone might possess senolytic potential by interfering with these proteins [].

A: Studies have explored the SAR of 5,6,7-Trimethoxyflavone and its analogs. Replacing the phenyl ring with a meta-carborane, creating 5,6,7-trimethoxyborcalein, significantly enhanced its inhibitory effect on the ABCG2 efflux transporter, even at nanomolar concentrations []. This modification led to a stronger reversal of ABCG2-mediated drug resistance compared to the parent compound and 5,6,7-trimethoxyflavone []. This highlights the potential of structural modifications to significantly alter the activity and potency of this molecule.

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